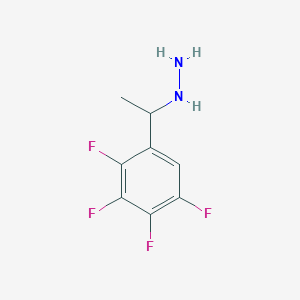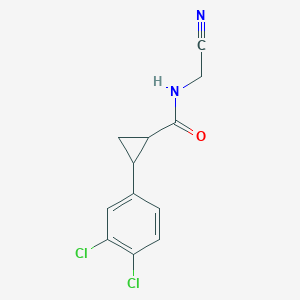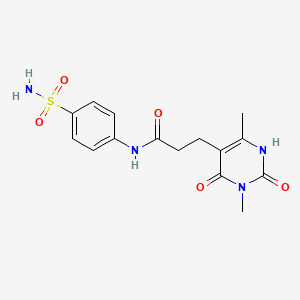
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C15H18N4O5S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Research has delved into the synthesis and evaluation of compounds structurally related to 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylphenyl)propanamide, investigating their potential in various scientific and medicinal contexts. These compounds have been synthesized through various chemical reactions, displaying a wide range of biological activities, including antimicrobial, herbicidal, cytotoxic, and enzyme inhibition properties.
Antimicrobial Activity : A study by Ghorab et al. (2017) synthesized derivatives showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Molecular modeling within the active site of dihydropteroate synthase indicated potential mechanisms of action (Ghorab et al., 2017).
Herbicidal Activity : Liu and Shi (2014) developed compounds with moderate to good selective herbicidal activity against certain plant species, suggesting potential applications in agricultural weed management (Man‐Yun Liu & De-Qing Shi, 2014).
Cytotoxicity and Topoisomerase II Inhibition : Research by Gomez-Monterrey et al. (2011) explored the cytotoxic effects and topoisomerase II inhibition of related compounds, highlighting their potential in cancer therapy, especially against resistant cell lines (I. Gomez-Monterrey et al., 2011).
Enzyme Inhibition : Studies have also focused on the synthesis of compounds for the inhibition of specific enzymes, such as cGMP phosphodiesterase and A2B adenosine receptor antagonists. These findings indicate potential therapeutic applications in treating diseases related to enzyme dysregulation (Dumaitre & Dodic, 1996; Cristina Esteve et al., 2006).
Chemical and Physical Properties
Research has also explored the chemical and physical properties of these compounds, including solubility and thermodynamics, to better understand their behavior in various solvents and conditions. This information is crucial for developing drug formulations and determining the compounds' potential applications in pharmaceuticals and other scientific fields.
- Solubility and Thermodynamics : Shakeel et al. (2016) measured the solubility of dihydropyrimidine derivatives in different solvents, providing insights into their solubility profiles and thermodynamic behaviors. This research aids in the formulation of these compounds for medicinal applications (F. Shakeel et al., 2016).
特性
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-12(14(21)19(2)15(22)17-9)7-8-13(20)18-10-3-5-11(6-4-10)25(16,23)24/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,20)(H2,16,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGBUODQOSKDKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391436.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)
![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)
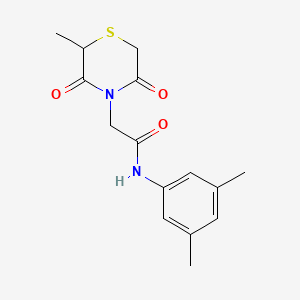
![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)
![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)
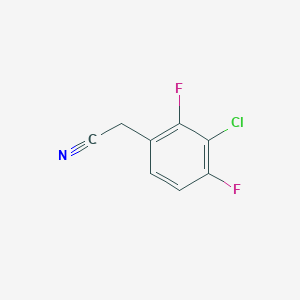
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
